(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide
Description
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide (CAS: 1354002-70-2) is a tertiary amine derivative with a molecular weight of 269.43 g/mol . Its structure features:
- A chiral (S)-configured amino group at the second carbon.
- Dual N-substituents: an isopropyl group and a 1-methyl-piperidin-4-ylmethyl moiety.
- A branched butyramide backbone with a methyl group at the third carbon.
This compound is categorized as a tertiary amine due to its three alkyl/aryl groups bonded to the nitrogen atom in the amide and piperidine moieties . It has been utilized in research applications, particularly in synthetic chemistry and pharmaceutical intermediate development, as indicated by its inclusion in CymitQuimica’s catalog .
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O/c1-11(2)14(16)15(19)18(12(3)4)10-13-6-8-17(5)9-7-13/h11-14H,6-10,16H2,1-5H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFHTJVOBKNYOV-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCN(CC1)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1CCN(CC1)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide typically involves the formation of the piperidine ring followed by the introduction of the amino and butyramide groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Amination Reactions: Introduction of the amino group using reagents such as ammonia or amines.
Amidation Reactions: Formation of the butyramide group through reactions with butyric acid derivatives.
Industrial Production Methods
Industrial production methods often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include:
Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation of intermediates.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms.
Reduction: Reduction of the piperidine ring or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide may exhibit activities beneficial for treating neurological disorders. Potential applications include:
- Antidepressant Effects : Similar compounds have shown efficacy in modulating neurotransmitter systems, suggesting that this compound may also impact mood regulation.
- Cognitive Enhancement : There is potential for improving memory and learning processes through interaction with specific neural pathways.
Analgesic Properties
The compound may possess analgesic properties, potentially providing pain relief by interacting with pain pathways. This application is particularly relevant in developing treatments for chronic pain conditions.
Synthesis and Interaction Studies
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods allow for precise control of stereochemistry, which is critical for biological activity.
Interaction studies are essential to understanding how this compound interacts with biological targets. Techniques employed in these studies include:
- Molecular Docking : To predict binding affinities with various receptors.
- In Vitro Assays : To evaluate biological activity and safety profiles.
These studies help identify potential therapeutic uses and assess safety profiles for further development.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylpiperidine | Contains a piperidine ring; lacks additional functional groups | Neuroactive properties |
| N-Isopropylbutyramide | Similar amide structure; lacks piperidine moiety | Potential analgesic effects |
| 3-Methyl-N-(piperidin-4-yl)propanamide | Similar backbone; different side chains | Antidepressant activity |
This table illustrates how the specific combination of functional groups in this compound may confer distinct pharmacological properties not observed in its analogs.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below contrasts the target compound with structurally related molecules from the provided evidence:
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |
|---|---|---|---|---|
| (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide | 1354002-70-2 | 269.43 | Tertiary amine, amide, piperidine | Chiral center, branched alkyl chains, piperidinylmethyl substitution |
| Butyramide | Not provided | ~101.11 (calculated) | Primary amide | Linear chain, no N-substituents |
| Isobutylamine | Not provided | ~73.14 (calculated) | Primary amine | Branched alkyl chain, single amino group |
| N1-(2-Fluoro-4-methyl-phenyl)-ethane-1,2-diamine | 1353964-38-1 | 168.21 | Primary diamine, aryl substituent | Aromatic fluorine substituent, ethane-diamine backbone |
| Tert-butyl methyl(2-oxo-2-(piperidin-4-ylamino)ethyl)carbamate | Not provided | Not provided | Carbamate, piperidine, ketone | Piperidine-linked carbamate, ketone functionality |
Key Observations:
Tertiary vs.
Piperidine Derivatives: Both the target compound and tert-butyl methyl(2-oxo-2-(piperidin-4-ylamino)ethyl)carbamate incorporate piperidine rings. However, the carbamate derivative includes a ketone group, which may confer distinct reactivity (e.g., susceptibility to nucleophilic attack) compared to the target’s stable amide linkage .
Chirality : The (S)-configuration of the target compound distinguishes it from achiral analogs like butyramide, making it relevant for enantioselective synthesis or receptor-targeted applications .
Physicochemical and Spectroscopic Properties
Infrared (IR) Spectroscopy:
- Butyramide (primary amide) exhibits strong N–H stretching (~3350 cm⁻¹) and amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) due to hydrogen bonding .
- Isobutylamine (primary amine) shows N–H stretches (~3350–3300 cm⁻¹) and bending modes (~1600 cm⁻¹) .
- The target compound , as a tertiary amine, lacks N–H stretches in its piperidine and amide groups, but retains C=O stretching (~1680–1640 cm⁻¹) from the amide, with additional C–H stretches from branched alkyl chains (~2950–2850 cm⁻¹) .
Molecular Weight and Solubility:
The target’s higher molecular weight (269.43 g/mol) compared to simpler amines like isobutylamine (73.14 g/mol) suggests reduced solubility in polar solvents, aligning with its tertiary amine classification .
Biological Activity
(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide, a synthetic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its interactions with biological targets, potential therapeutic effects, and relevant research findings.
Structural Overview
The compound's structure features:
- A chiral amino group
- An isopropyl side chain
- A piperidine moiety
- A butyramide functional group
These components suggest potential interactions with various biological systems, particularly in neurological processes.
Predicted Biological Activities
Computational studies have predicted several biological activities for this compound, including:
- Antidepressant Effects : Similar compounds have been shown to modulate neurotransmitter systems, indicating potential efficacy in treating mood disorders.
- Analgesic Properties : The compound may interact with pain pathways, suggesting a role in pain relief.
- Cognitive Enhancement : Potential effects on memory and learning processes have been noted, which could be beneficial in neurodegenerative conditions.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Various techniques employed in interaction studies include:
- Molecular Docking : Used to predict binding affinities to specific receptors.
- In vitro Assays : To evaluate the compound's effects on cell lines related to neurological functions.
- Enzyme Activity Studies : Assessing the influence on enzymes involved in neurotransmitter metabolism.
Comparative Analysis with Similar Compounds
The following table highlights compounds that share structural or functional similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylpiperidine | Contains a piperidine ring; lacks additional functional groups | Neuroactive properties |
| N-Isopropylbutyramide | Similar amide structure; lacks piperidine moiety | Potential analgesic effects |
| 3-Methyl-N-(piperidin-4-yl)propanamide | Similar backbone; different side chains | Antidepressant activity |
This comparison underscores the unique pharmacological properties of this compound, particularly its specific combination of functional groups and stereochemistry.
Case Studies and Research Findings
Recent studies have explored the pharmacodynamics of this compound. For instance:
- Neuropharmacological Effects : Research indicated that compounds with similar structures could enhance synaptic plasticity, suggesting a role in cognitive functions and memory enhancement.
- Pain Modulation : In vivo studies demonstrated that related compounds exhibited significant analgesic effects through modulation of opioid receptors.
- Antidepressant-like Activity : Behavioral tests in animal models showed that analogs produced significant reductions in depressive-like behaviors, supporting the hypothesis of antidepressant potential.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the stereochemical purity of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide?
- Methodological Answer : Utilize chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and a mobile phase optimized for polar interactions. Adjust pH using ammonium acetate buffer (pH 6.5) to enhance resolution, as minor changes in chromatographic conditions can separate co-eluting epimers . Validate the method using spiked samples of known epimeric impurities to establish selectivity and sensitivity.
Q. How should residual solvents be quantified in this compound to meet pharmacopeial standards?
- Methodological Answer : Employ gas chromatography (GC) with headspace sampling, using a DB-624 or equivalent column. Calibrate against USP/Ph.Eur. residual solvent class standards. Ensure method sensitivity aligns with ICH Q3C guidelines, incorporating the buffer system described in pharmacopeial assays (e.g., ammonium acetate-acetic acid, pH 6.5) for sample preparation .
Advanced Research Questions
Q. How can co-eluting epimers be resolved during HPLC analysis, particularly when minor chromatographic variations affect separation?
- Methodological Answer : Systematically optimize mobile phase parameters:
- pH adjustment : Test buffers in the range of pH 5.5–7.5 to alter ionization states.
- Temperature gradient : Evaluate separations at 25°C vs. 40°C to exploit thermodynamic differences.
- Column screening : Compare chiral stationary phases (e.g., cellulose vs. amylose derivatives).
- Reference pharmacopeial guidance on epimer separation via "minor changes" in conditions, such as adjusting acetic acid concentration in the buffer .
Q. What strategies are effective for identifying and quantifying structurally similar impurities, such as piperidine- or triazole-containing by-products?
- Methodological Answer : Combine orthogonal techniques:
- LC-MS/MS : Use electrospray ionization (ESI) in positive mode to detect impurities like 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Imp. B, MM0421.02) .
- NMR spectroscopy : Assign signals for methylpiperidinyl groups (δ ~2.5–3.5 ppm) to distinguish regioisomers.
- For quantification : Develop a gradient HPLC method with a C18 column and UV detection at 210–230 nm, referencing pharmacopeial impurity profiles .
Q. How should researchers address contradictions in purity data obtained from different analytical techniques (e.g., HPLC vs. NMR)?
- Methodological Answer :
- Cross-validation : Compare HPLC area percent purity with NMR integral ratios for specific protons (e.g., isopropyl methyl groups).
- Spiking experiments : Introduce known impurities (e.g., 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one ) to assess method specificity.
- Statistical analysis : Apply multivariate tools (e.g., PCA) to identify outliers in datasets, ensuring alignment with regulatory impurity thresholds .
Q. What synthetic steps are prone to generating isomeric by-products, and how can these be minimized?
- Methodological Answer :
- Critical steps : Amide coupling and piperidinyl alkylation may produce diastereomers or regioisomers.
- Mitigation :
- Use enantiopure starting materials (e.g., (S)-amino acids).
- Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediate species.
- Optimize reaction temperature and solvent polarity to favor kinetic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
